molecular formula C7H4N2OS B1311464 Thieno[2,3-b]pyrazine-6-carbaldehyde CAS No. 857283-69-3

Thieno[2,3-b]pyrazine-6-carbaldehyde

Cat. No. B1311464
M. Wt: 164.19 g/mol
InChI Key: PDSFQJXYTQJKFG-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyrazine-6-carbaldehyde is a chemical compound with the molecular formula C7H4N2OS . It falls under the category of aldehydes . The compound has a molecular weight of 164.188 .


Synthesis Analysis

The synthesis of Thieno[2,3-b]pyrazine-6-carbaldehyde and its derivatives has been a subject of research. For instance, a study has reported the synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates via Pd-catalyzed C–N Buchwald–Hartwig cross-coupling . Another study discussed various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .


Molecular Structure Analysis

The molecular structure of Thieno[2,3-b]pyrazine-6-carbaldehyde comprises seven carbon atoms, four hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom .


Physical And Chemical Properties Analysis

Thieno[2,3-b]pyrazine-6-carbaldehyde has a density of 1.477g/cm3, a boiling point of 327.239ºC at 760 mmHg, and a melting point of 108-108.5ºC . Its exact mass is 164.00400, and it has a LogP value of 1.50380 .

Scientific Research Applications

  • Field : Heterocyclic Compounds
    • Application : Thieno[2,3-b]pyrazine derivatives are an important class of heterocyclic compounds .
    • Methods : The synthesis of these compounds often involves reactions with substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .
    • Results : These compounds have shown a wide range of pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .
    • Application : Thieno[3,4-b]pyrazine-based materials have been used in the production of low band gap materials for organic solar cells .
    • Methods : The application of fused-ring thieno[3,4-b]pyrazines in conjugated organic polymers has been found to be a powerful approach . For example, 1,1-dicyanomethylene-3-indanone (IC), a successful end-capped unit in conventional A–D–A type non-fullerene acceptors (NFAs), plays a significant role in enhancing the power conversion efficiencies (PCEs) of organic solar cells (OSCs) .
    • Results : Significant advances in the preparation and scope of thieno[3,4-b]pyrazine-based materials have been made since the early 1990s .
    • Application : Thieno[3,4-b]pyrazine derivatives are used as tunable building blocks for low band gap conjugated materials .
    • Methods : The synthesis and characterization of new 2,3-disubstituted thieno[3,4-b]pyrazines have been described .
    • Results : These materials have been found to be useful in the production of low band gap materials .
    • Application : Fused aromatic thieno[3,4-b]pyrazine systems have been used in optoelectronic devices .
    • Methods : The introduction of a fused aromatic unit followed by side chain engineering has dramatically enhanced the charge carrier mobility in thin film transistor devices .
    • Results : Mobilities up to 0.2 cm²/Vs were achieved . The optoelectronic properties of these fused aromatic thienopyrazine polymers were tuned by the introduction of various fused aromatic rings within thienopyrazine .
    • Application : Thieno[3,4-b]pyrazine-based materials have been used in bulk heterojunction solar cells .
    • Methods : A molecular design approach was used to enhance the absorption coefficients .
    • Results : This resulted in improved power conversion efficiency in bulk heterojunction solar cells .

Safety And Hazards

Thieno[2,3-b]pyrazine-6-carbaldehyde is intended for research and development use only. It is not suitable for medicinal, household, or other uses .

properties

IUPAC Name

thieno[2,3-b]pyrazine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2OS/c10-4-5-3-6-7(11-5)9-2-1-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSFQJXYTQJKFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428723
Record name thieno[2,3-b]pyrazine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[2,3-b]pyrazine-6-carbaldehyde

CAS RN

857283-69-3
Record name Thieno[2,3-b]pyrazine-6-carboxaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name thieno[2,3-b]pyrazine-6-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thieno[2,3-b]pyrazine-6-carbaldehyde
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